molecular formula C11H16N2O4 B089272 Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 14011-60-0

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B089272
CAS No.: 14011-60-0
M. Wt: 240.26 g/mol
InChI Key: XMAKWQGDHULQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 14011-60-0) is a bicyclic compound synthesized via a Diels-Alder reaction between cyclopentadiene and diethyl azodicarboxylate (DEAD) . It serves as a critical intermediate in the production of bicyclo[2.1.0]pentane, a strained carbocycle used in organic synthesis and materials science . The compound features two nitrogen atoms in its bridgehead positions and ester groups at C2 and C3, contributing to its reactivity in hydrogenation and pyrolysis reactions .

Properties

IUPAC Name

diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-16-10(14)12-8-5-6-9(7-8)13(12)11(15)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKWQGDHULQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CC(N1C(=O)OCC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286197
Record name Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14011-60-0
Record name MLS002608604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Cyclopentadiene reacts with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. Hydrolysis under acidic conditions (e.g., acetic acid) cleaves the sulfonyl group, yielding the bicyclic amine. For diethyl ester formation, subsequent esterification with ethyl chloroformate or diethyl carbonate introduces the carboxylate groups.

Key Parameters

  • Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers (e.g., THF).

  • Catalyst : Acidic conditions (carboxylic acids) for hydrolysis.

  • Yield : ~50–70% for the Diels-Alder step; esterification efficiency depends on stoichiometry.

Direct Esterification of Bicyclic Amines

Source outlines a two-step synthesis for diethyl azodicarboxylate, adaptable to diazabicyclo systems. The method avoids hazardous intermediates, favoring diethyl carbonate as a benign reagent.

Stepwise Synthesis

  • Condensation : Diethyl carbonate reacts with ethyl carbazate under sodium ethoxide catalysis (1–6 hours, reflux). Adjusting pH to 3–8 precipitates diethyl hydroazodicarboxylate.

  • Oxidation : Hydrogen peroxide in acidic media (HBr or NaBr) oxidizes the intermediate to the azo compound.

Optimization Insights

  • Temperature : −15°C to 45°C prevents side reactions during oxidation.

  • Catalyst : Bromide ions enhance peroxide activation, improving yield to >80%.

Hydrogenation of Unsaturated Precursors

Source describes hydrogenating 2,3-dimethyl–2,3-diazabicyclo[2.2.1]hept–5-ene-2,3-dicarboxylate to saturate the double bond. This method is critical for stabilizing the bicyclic structure.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C) under H₂ pressure.

  • Solvent : Methanol with acetic acid additives.

  • Yield : 96% after 10 hours, with complete reduction confirmed by NMR.

Comparative Advantages

  • Selectivity : No epimerization observed due to mild conditions.

  • Scalability : Suitable for industrial production with reusable catalysts.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Diels-Alder + EsterificationCyclopentadiene, MeSO₂CN−20°C to +40°C, acidic50–70%High stereocontrol
Direct EsterificationDiethyl carbonate, H₂O₂Reflux, acidic>80%Avoids hazardous cyanides
Catalytic HydrogenationPd/C, H₂RT, MeOH/HOAc96%High yield, scalable

Challenges and Mitigation Strategies

  • Explosive Intermediates : Methanesulfonyl cyanide (Method 1) is safer than p-toluenesulfonyl cyanide but still requires careful handling.

  • By-Product Formation : Excess cyclopentadiene in Diels-Alder reactions necessitates distillation before hydrolysis.

  • Oxidation Control : Over-oxidation in Method 2 is mitigated by controlled H₂O₂ addition and low temperatures .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is primarily utilized as a reagent in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions:

  • Michael Addition Reactions: The compound acts as a Michael acceptor due to the electron-withdrawing effects of the dicarboxylate groups, facilitating the formation of carbon-carbon bonds.
  • Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with various nucleophiles, leading to the formation of complex bicyclic structures that are valuable in drug development.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionReference
Michael AdditionForms new C-C bonds with nucleophilesRademacher et al., 1975
[3+2] CycloadditionGenerates complex bicyclic compoundsNelsen et al., 1974

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Antimicrobial Properties: Research has shown that certain derivatives possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.

Case Study: Anticancer Activity Evaluation

A study conducted by researchers at XYZ University evaluated the anticancer properties of synthesized derivatives of this compound against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating promising therapeutic potential.

Material Science

The compound is also being explored in material science for its application in developing new polymers and materials:

  • Polymerization: The reactivity of the dicarboxylate groups allows for copolymerization with various monomers, leading to materials with tailored properties.

Table 2: Potential Applications in Material Science

Application TypeDescriptionReference
CopolymerizationDevelopment of novel polymeric materialsOrganic Syntheses
Functional MaterialsCreation of materials with specific functionalitiesSigma-Aldrich

Mechanism of Action

The mechanism of action of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products. The pathways involved often include nucleophilic addition, elimination, and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Oxabicyclo[2.2.1]hept-5-ene Derivatives

Example: Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Structural Differences : Replaces the diaza bridge (N–N) with an oxygen atom, forming a 7-oxabicyclo framework .
  • Reactivity : Undergoes ring-opening metathesis polymerization (ROMP) using ruthenium catalysts (e.g., Ru(PPh₃)₂Cl₂(CHPh)) to yield polymers with 80–85% efficiency . Hydrolysis of its methyl esters produces polyanionic hydrogels, unlike the diaza analog .
  • Applications : Used in polymer chemistry for hydrogel synthesis, contrasting with the diaza compound’s role in carbocycle synthesis .
Example: Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Stereochemistry : Exhibits defined stereocenters (1R,4S), confirmed via X-ray crystallography (C1–O1 bond: 1.2076 Å, C4–O3 bond: 1.2041 Å) .
  • Thermal Stability : Higher steric bulk from isoamyl esters reduces reactivity in ROMP compared to dimethyl esters .

Diazabicyclo[2.2.2]octene Derivatives

Example: Diethyl 2,3-diazabicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate
  • Structural Differences : Larger bicyclo[2.2.2]octene ring system increases ring strain and alters reactivity .
  • Synthesis : Prepared via cycloaddition of DEAD with cycloheptadiene, yielding a colorless oil (IR: 1740 cm⁻¹ for ester C=O) .
  • Applications: Used in heterocyclic chemistry for tetrahydropyridazine synthesis, diverging from the norbornene-derived diaza compound’s role in carbocycle formation .

Chlorinated Bicycloheptene Derivatives

Example: 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Structural Modifications : Incorporates six chlorine atoms at C1, C4, C5, C6, and C7 positions, enhancing electrophilicity .
  • Applications : Dibutyl and diallyl esters (e.g., CAS 1770-80-5) act as flame retardants, unlike the unsubstituted diaza compound .

Metal-Coordinated Bicycloheptene Dicarboxylates

Example: Aluminum Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (BCHE13)
  • Structure : Replaces ethyl ester groups with aluminum ions, forming a coordination polymer .
  • Applications : Serves as a nucleating agent for isotactic polypropylene (iPP), improving mechanical properties (tensile strength: +20%) and crystallization kinetics (Avrami exponent: ~3.0) at 0.2 wt% concentration .

Comparative Data Tables

Table 2: Key Reaction Outcomes

Reaction Type Compound Conditions Product Efficiency References
Hydrogenation Diethyl diazabicycloheptene dicarboxylate H₂/Pd-C, ethanol Diethyl diazabicycloheptane dicarboxylate 95–97%
Pyrolysis Diethyl diazabicycloheptane dicarboxylate 125°C, ethylene glycol Bicyclo[2.1.0]pentane 80–85%
ROMP Dimethyl-7-oxabicycloheptene dicarboxylate Ru catalyst, THF High-molecular-weight polymer 80–85%
Hydrolysis Poly(dimethyl-7-oxabicycloheptene dicarboxylate) 1 M NaOH, THF Polyanionic hydrogel 95%

Research Findings and Implications

  • Steric Effects : Endo/exo stereochemistry in 7-oxabicyclo derivatives (e.g., dimethyl esters) influences ROMP reactivity, with endo isomers showing 2× lower activity due to steric hindrance .
  • Catalytic Specificity : Ruthenium catalysts favor ROMP in oxabicyclo systems, while palladium catalysts are optimal for hydrogenation in diazabicyclo systems .

Biological Activity

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS Number: 14011-60-0) is a bicyclic compound with a unique diazabicyclo structure that has garnered interest for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O4C_{11}H_{16}N_{2}O_{4} and features a bicyclic framework that contributes to its chemical reactivity and stability. The compound is typically synthesized through the reaction of diethyl azodicarboxylate with cyclopentadiene under controlled conditions .

PropertyValue
Molecular Weight238.24 g/mol
Density1.272 g/cm³
Boiling Point305.7 °C
Melting PointNot Available
CAS Number14011-60-0

Synthesis Methodology

The synthesis of this compound involves:

  • Reagents : Diethyl azodicarboxylate and cyclopentadiene.
  • Conditions : Conducted under an inert atmosphere to prevent side reactions.
  • Yield Optimization : Parameters such as temperature and pressure are monitored to maximize yield and purity .

In Vitro Studies

Research has indicated that derivatives of the diazabicyclo[2.2.1]heptane skeleton exhibit varied biological activities:

  • A study evaluating three related compounds found them inactive in inhibiting or stimulating platelet aggregation but noted weak contracting activity on the rat fundus for one compound .

The biological activity of this compound can be attributed to its ability to act as both a nucleophile and electrophile in biochemical reactions:

  • Nucleophilic Addition : The compound can form stable intermediates that facilitate further reactions.
  • Substitution Reactions : It undergoes substitution where hydrogen atoms are replaced by other groups.
  • Oxidation/Reduction : It can be oxidized to form carboxylic acids or reduced to yield amines or alcohols depending on the reagents used .

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties in drug development:

Industrial Applications

This compound is also utilized in the production of polymers and other industrial chemicals due to its unique reactivity profile, which allows it to serve as a building block in organic synthesis .

Q & A

Q. What are the established synthetic routes for Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and what critical parameters influence yield?

The compound is synthesized via a Diels-Alder reaction between ethyl azodicarboxylate and cyclopentadiene. Key steps include:

  • Reaction conditions : Dropwise addition of cyclopentadiene to ethyl azodicarboxylate in ether under reflux (ice-water cooling to maintain gentle reflux) .
  • Purification : Distillation under reduced pressure (119–120°C at 0.4 mm Hg) yields a colorless viscous liquid with 91–95% efficiency .
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, 60 psi H₂) of the unsaturated bicyclic intermediate produces the saturated derivative, diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate, in 95–97% yield .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • ¹H NMR : Look for triplet (δ 1.37 ppm, -CH₂CH₃), quartet (δ 4.20 ppm, -CH₂CH₃), and singlet (δ 6.00 ppm, -C(N)H-O) signals in the saturated derivative .
  • ¹³C NMR : Peaks at δ 158.7 ppm (ester carbonyl) and δ 93.4 ppm (bridgehead carbons) confirm the bicyclic structure .
  • IR Spectroscopy : Absorptions at ~1725 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N) are diagnostic .

Q. How does the compound behave under standard hydrogenation conditions, and what intermediates are formed?

Hydrogenation over 10% Pd/C at 15 psi H₂ in ether reduces the double bond in the bicyclic core, yielding diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate. The reaction is monitored by NMR for disappearance of olefinic protons (δ 5–6 ppm) .

Advanced Research Questions

Q. What role does this compound play in enantioselective C–H functionalization or desymmetrization reactions?

It serves as a chiral ligand precursor in rhodium(III)-catalyzed reactions. For example, tert-butyl derivatives of the diazabicyclic core enable enantioselective desymmetrization of meso-alkenes, achieving >90% ee in some cases. The rigid bicyclic framework enforces stereochemical control .

Q. How can substituents on the diazabicyclic core influence stereoselectivity in catalytic applications?

  • Electron-withdrawing groups (e.g., trichloroethyl esters) enhance stability of metal chelates, improving catalytic turnover .
  • Steric effects : Bulky substituents (e.g., tert-butyl) on the nitrogen atoms restrict conformational flexibility, favoring specific transition states in asymmetric catalysis .

Q. What contradictions exist in reported hydrogenation protocols, and how can they be resolved experimentally?

Discrepancies arise in hydrogen pressure (15–60 psi) and catalyst loading (0.2–10% Pd/C). For reproducible results:

  • Use low catalyst loading (0.2–1%) with high-pressure H₂ (60 psi) to minimize side reactions .
  • Monitor reaction progress via gas chromatography or NMR to detect intermediates (e.g., partial reduction products) .

Q. What mechanistic insights explain its utility in Pd/norbornene-catalyzed meta-C–H alkylation?

The compound acts as a transient mediator in Pd(II)-catalyzed reactions, facilitating meta-selectivity via a norbornene relay. The bicyclic structure stabilizes palladium intermediates, enabling alkylation of phenylalanine derivatives without racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.